molecular formula C10H9NO B119336 2-Cyclobuten-1-one, 3-amino-2-phenyl- CAS No. 157464-27-2

2-Cyclobuten-1-one, 3-amino-2-phenyl-

Cat. No.: B119336
CAS No.: 157464-27-2
M. Wt: 159.18 g/mol
InChI Key: AOLXNVTYYJLRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobuten-1-one, 3-amino-2-phenyl- is an organic compound with a unique structure featuring a cyclobutene ring substituted with an amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves the cyclization of acyl ketene dithioacetals. This method allows for a one-pot synthesis, which is highly efficient and yields the desired product with good selectivity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 3-amino-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to form different derivatives.

    Substitution: This reaction can replace the amino group or phenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Cyclobuten-1-one, 3-amino-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobuten-1-one, 3-amino-2-phenyl- is unique due to its specific substitution pattern on the cyclobutene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

157464-27-2

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-amino-2-phenylcyclobut-2-en-1-one

InChI

InChI=1S/C10H9NO/c11-8-6-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6,11H2

InChI Key

AOLXNVTYYJLRQH-UHFFFAOYSA-N

SMILES

C1C(=C(C1=O)C2=CC=CC=C2)N

Canonical SMILES

C1C(=C(C1=O)C2=CC=CC=C2)N

Synonyms

2-Cyclobuten-1-one, 3-amino-2-phenyl-

Origin of Product

United States

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